己酸甲酯

描述

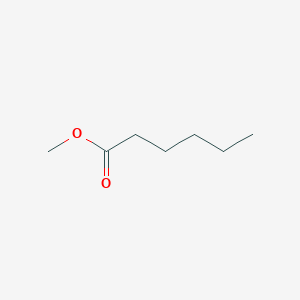

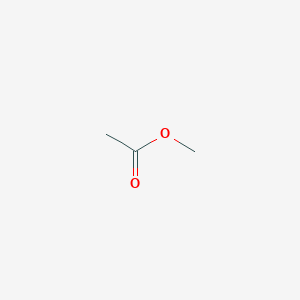

己酸甲酯,也称为甲基己酸酯,是一种化学式为C₇H₁₄O₂的有机化合物。它是一种无色液体,具有果香,常见于各种水果和花卉中。 这种酯类物质由己酸和甲醇衍生而来,并应用于各种领域,包括香料、香精以及作为有机合成中的中间体 .

科学研究应用

己酸甲酯在科学研究中有着广泛的应用:

化学: 用作有机合成中的溶剂和中间体。

生物学: 研究其在植物代谢中的作用以及其在各种水果和花卉中的存在。

医学: 研究其在药物递送系统中的潜在用途。

工业: 用于生产香料、香精以及作为增塑剂.

作用机制

己酸甲酯的作用机制涉及它与各种分子靶标和途径的相互作用。在生物系统中,它可以作为参与酯水解的酶的底物,导致形成己酸和甲醇。这些产物随后可以参与各种代谢途径。 在工业应用中,其作用机制主要与其化学反应性和与不同醇形成酯的能力有关 .

生化分析

Biochemical Properties

Methyl hexanoate plays a significant role in biochemical reactions, particularly in the context of plant metabolism. It is involved in the synthesis of volatile organic compounds that contribute to the aroma and flavor of fruits. Methyl hexanoate interacts with various enzymes, including esterases, which catalyze the hydrolysis of esters into their corresponding acids and alcohols. This interaction is crucial for the release of the compound’s characteristic aroma .

Cellular Effects

Methyl hexanoate influences various cellular processes, particularly in plant cells. It is known to affect cell signaling pathways related to stress responses and defense mechanisms. The compound can modulate gene expression, leading to the production of secondary metabolites that play a role in plant defense. Additionally, methyl hexanoate impacts cellular metabolism by participating in the synthesis of other volatile esters, thereby influencing the overall metabolic flux .

Molecular Mechanism

At the molecular level, methyl hexanoate exerts its effects through binding interactions with specific biomolecules. It can act as a substrate for esterases, leading to the production of hexanoic acid and methanol. This enzymatic reaction is essential for the compound’s role in flavor and fragrance biosynthesis. Methyl hexanoate may also influence enzyme activity by acting as an inhibitor or activator, depending on the specific enzyme and cellular context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl hexanoate can vary over time. The compound is relatively stable under standard conditions but can degrade when exposed to heat or light. Long-term studies have shown that methyl hexanoate can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity. These temporal effects are important for understanding the compound’s role in various biochemical processes .

Dosage Effects in Animal Models

Studies on animal models have shown that the effects of methyl hexanoate vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, methyl hexanoate can cause adverse effects, including irritation and toxicity. These dosage-dependent effects are crucial for determining safe and effective levels of the compound for various applications .

Metabolic Pathways

Methyl hexanoate is involved in several metabolic pathways, particularly those related to fatty acid metabolism. It is synthesized through the esterification of hexanoic acid with methanol. The compound can be further metabolized by esterases, leading to the production of hexanoic acid and methanol. These metabolic pathways are essential for the compound’s role in flavor and fragrance biosynthesis .

Transport and Distribution

Within cells and tissues, methyl hexanoate is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature. Additionally, the compound may interact with specific transporters or binding proteins that facilitate its movement within the cell. The distribution of methyl hexanoate can influence its localization and accumulation, affecting its overall activity and function .

Subcellular Localization

Methyl hexanoate is primarily localized in the cytoplasm of cells, where it participates in various metabolic processes. The compound may also be targeted to specific organelles, such as the endoplasmic reticulum, where it can be involved in the synthesis of other volatile esters. Post-translational modifications and targeting signals play a role in directing methyl hexanoate to its specific subcellular compartments .

准备方法

合成路线及反应条件: 己酸甲酯通常通过己酸与甲醇的酯化反应合成。该反应由酸催化,例如硫酸或盐酸。一般反应如下所示:

己酸+甲醇→己酸甲酯+水

工业生产方法: 在工业环境中,酯化过程在大型反应器中进行,其中己酸和甲醇在酸催化剂的存在下混合。反应混合物加热至回流,反应过程中产生的水不断被除去以推动反应进行至完成。 然后通过蒸馏提纯得到的酯类物质 .

化学反应分析

反应类型: 己酸甲酯会发生各种化学反应,包括:

水解: 在水和酸或碱催化剂的存在下,己酸甲酯可以水解回己酸和甲醇。

还原: 可以使用还原剂,如氢化铝锂,将其还原为己醇。

酯交换反应: 它可以与其他醇反应生成不同的酯。

常用试剂和条件:

水解: 在水中的酸性或碱性条件下。

还原: 氢化铝锂或其他还原剂。

酯交换反应: 醇类和甲醇钠等催化剂。

主要产物:

水解: 己酸和甲醇。

还原: 己醇。

酯交换反应: 根据所用醇的不同,可以生成不同的酯类物质.

相似化合物的比较

己酸甲酯可以与其他类似的酯类物质进行比较,例如:

丁酸甲酯: 另一种具有果香的酯类物质,常用于香料和香精。

己酸乙酯: 结构类似,但具有乙基而不是甲基,用于类似的应用。

辛酸甲酯: 一种更长链的酯类物质,具有类似的性质,但由于其较高的分子量,具有不同的应用。

属性

IUPAC Name |

methyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-3-4-5-6-7(8)9-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKZAGXMHTUAFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Record name | METHYL CAPROATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20630 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047616 | |

| Record name | Methyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl caproate is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO], Liquid, Colourless to pale yellow liquid; Pineapple, ethereal aroma | |

| Record name | METHYL CAPROATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20630 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl hexanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15505 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1849/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

302 °F at 760 mmHg (NTP, 1992), 148.00 to 150.00 °C. @ 760.00 mm Hg | |

| Record name | METHYL CAPROATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20630 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

163 °F (NTP, 1992) | |

| Record name | METHYL CAPROATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20630 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), 1.33 mg/mL at 20 °C, Insoluble in water; soluble in propylene glycol and vegetable oils, Soluble (in ethanol) | |

| Record name | METHYL CAPROATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20630 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1849/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8846 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.880-0.889 | |

| Record name | METHYL CAPROATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20630 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1849/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1 mmHg at 41 °F ; 5 mmHg at 86 °F; 100 mmHg at 196.5 °F (NTP, 1992), 3.72 [mmHg] | |

| Record name | METHYL CAPROATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20630 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl hexanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15505 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

106-70-7 | |

| Record name | METHYL CAPROATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20630 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl caproate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL HEXANOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL HEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/246364VPJS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-96 °F (NTP, 1992), -71 °C | |

| Record name | METHYL CAPROATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20630 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is methyl hexanoate studied as a biofuel component?

A1: Methyl hexanoate is a fatty acid methyl ester (FAME) found in biodiesel. It is considered a model compound for studying the combustion characteristics of biodiesels due to its relatively simple structure and its presence in these fuels. [, , , ]

Q2: How does the combustion of methyl hexanoate compare to that of n-alkanes?

A2: Research shows strong similarities in the oxidation behavior of methyl hexanoate and n-alkanes. Both exhibit three distinct combustion regimes: cool flame, negative temperature coefficient, and high-temperature oxidation. []

Q3: What unique combustion characteristic does methyl hexanoate display?

A3: Studies have shown that methyl hexanoate displays cool flame behavior during combustion, a characteristic shared with other large hydrocarbons. [, ]

Q4: What is the impact of a double bond on the combustion of methyl esters?

A4: The presence of a double bond in a methyl ester, like in methyl 3-hexenoate, can suppress cool flame behavior. This is attributed to the inhibition of peroxy radical isomerization reactions, crucial for low-temperature oxidation. []

Q5: How does blending methyl hexanoate with n-butanol affect ignition delay?

A5: Increasing the proportion of n-butanol in a methyl hexanoate/n-butanol fuel blend generally decreases ignition delay times. This suggests that the blend becomes more reactive and ignites more readily with a higher n-butanol content. [, ]

Q6: Does ethanol affect the autoignition of methyl hexanoate?

A6: Yes, ethanol blends generally delay the onset of high-temperature heat release (HTHR) in methyl hexanoate, suggesting a decrease in reactivity. The magnitude of low-temperature heat release (LTHR) also decreases with increasing ethanol content. []

Q7: What happens to the magnitude of LTHR with increasing compression ratio in methyl hexanoate/n-heptane blends?

A7: Interestingly, the magnitude of LTHR increases with increasing compression ratio for methyl hexanoate/n-heptane blends, contrasting with the trend observed for pure methyl hexanoate, where the magnitude decreases. []

Q8: Why is methyl hexanoate relevant to food science?

A8: Methyl hexanoate is a significant volatile ester that contributes to the characteristic aroma of various fruits, including pineapple, strawberry, hawthorn, and others. [, , , , , , , ]

Q9: What is the role of methyl hexanoate in pineapple aroma?

A9: Methyl hexanoate is one of the most odour-active compounds found in pineapple (Ananas comosus [L.] Merril cv. Red Spanish), contributing to its characteristic aroma profile. []

Q10: How does the concentration of methyl hexanoate change during strawberry ripening?

A10: The concentration of methyl hexanoate increases during the ripening of strawberries, contributing to their developed flavor profile. [, ]

Q11: How do carboxylesterases affect the levels of methyl hexanoate in strawberries?

A11: Carboxylesterases, specifically FanCXE1 in strawberries, play a role in the catabolism of volatile esters like methyl hexanoate during fruit ripening. Suppressing FanCXE1 can lead to increased levels of methyl hexanoate. []

Q12: How does high oxygen treatment affect methyl hexanoate production in strawberries?

A12: Interestingly, storing strawberries in high oxygen atmospheres can lead to increased production of methyl hexanoate, even though the overall emission of most other volatiles decreases. []

Q13: What is the molecular formula and weight of methyl hexanoate?

A13: The molecular formula of methyl hexanoate is C7H14O2, and its molecular weight is 130.18 g/mol. [, , ]

Q14: What spectroscopic techniques are used to characterize methyl hexanoate?

A14: Gas chromatography-mass spectrometry (GC-MS) is a primary analytical technique for identifying and quantifying methyl hexanoate in various matrices. [, , , , , , , , , ]

Q15: How does the structure of methyl hexanoate influence its aroma?

A15: The ester functional group in methyl hexanoate is primarily responsible for its fruity aroma. The length of the carbon chain (six carbons) also influences the specific aroma notes, often described as pineapple-like or fruity. [, , , ]

Q16: Can methyl hexanoate be used in biosensors?

A16: Yes, preliminary research shows that insect odorant receptors (ORs), when reconstituted into lipid nanodiscs and coupled with carbon nanotube field-effect transistors, can detect methyl hexanoate with high sensitivity. This points to potential applications in bioelectronic nose technologies. []

Q17: What are the potential applications of FAU-type zeolite membranes in the context of methyl hexanoate?

A17: FAU-type zeolite membranes show promise for separating methanol from methyl hexanoate, suggesting applications in solvent recycling and membrane reactors relevant to biodiesel production. []

Q18: What further research is needed regarding the use of methyl hexanoate as a biofuel?

A18: Further investigation into the combustion characteristics of methyl hexanoate, especially in blends with other biofuel components and under various engine conditions, is crucial for optimizing its use and minimizing emissions. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide](/img/structure/B129707.png)

![N-(4-bromophenyl)sulfonyl-N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfinyl]ethyl]methanimidamide](/img/structure/B129714.png)

![N-(2-(6-Ethyl-7-(p-tolyloxy)-3H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl)-2-(octadecyloxy)benzamide](/img/structure/B129716.png)